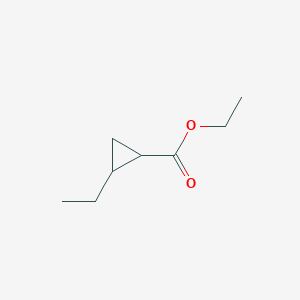

Ethyl 2-ethylcyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 2-ethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-6-5-7(6)8(9)10-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHXIIBFDYCARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethylcyclopropanecarboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the anticipated chemical properties of Ethyl 2-ethylcyclopropanecarboxylate. Due to the limited availability of direct experimental data, this document leverages information from close structural analogs, namely Ethyl cyclopropanecarboxylate and Ethyl 2-methylcyclopropanecarboxylate, to infer the probable characteristics of the title compound. This guide covers physicochemical properties, reactivity, and a proposed synthetic pathway, offering a valuable resource for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various experimental and biological systems. Below is a comparative summary of available data for analogous compounds.

| Property | Ethyl cyclopropanecarboxylate[1][2][3][4] | Ethyl 2-methylcyclopropanecarboxylate[5][6] | 2-Ethylcyclopropane-1-carboxylic acid[7] |

| Molecular Formula | C₆H₁₀O₂ | C₇H₁₂O₂ | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol | 128.17 g/mol | 114.14 g/mol |

| Boiling Point | 130-135 °C | 75 °C at 11 mmHg | No data available |

| Density | 0.96 g/mL at 25 °C | 1.0195 g/mL (estimate) | No data available |

| Refractive Index | 1.42 at 20 °C | 1.4800 (estimate) | No data available |

| Solubility | Not miscible in water | Soluble in most organic solvents | No data available |

| Flash Point | 18 °C | 42.2 °C | No data available |

Reactivity and Stability

The reactivity of this compound is largely dictated by the strained cyclopropane ring and the ethyl ester functional group.

-

Ring Strain: The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or upon hydrogenation.

-

Ester Group Reactivity: The ethyl ester group can undergo typical ester reactions, including:

-

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 2-ethylcyclopropanecarboxylic acid and ethanol.

-

Transesterification: Reaction with another alcohol in the presence of a catalyst can result in the exchange of the ethoxy group.

-

Amidation: Reaction with amines can form the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol, (2-ethylcyclopropyl)methanol.

-

Stability: The compound should be stored in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.

Experimental Protocols: Proposed Synthesis

A common method for the synthesis of substituted cyclopropanes is the Simmons-Smith reaction. A plausible synthetic route to this compound would involve the cyclopropanation of ethyl pent-2-enoate.

Reaction: Simmons-Smith cyclopropanation of ethyl pent-2-enoate.

Materials:

-

Ethyl pent-2-enoate

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn(Cu))

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Iodine (for activation)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

-

A small crystal of iodine is added to activate the zinc-copper couple.

-

Anhydrous diethyl ether is added to the flask.

-

A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.

-

A solution of ethyl pent-2-enoate in anhydrous diethyl ether is then added dropwise to the reaction mixture.

-

The reaction mixture is stirred at room temperature and may be gently heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is filtered to remove unreacted zinc.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

References

- 1. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 3. Ethyl cyclopropanecarboxylate (CAS 4606-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethyl Cyclopropanecarboxylate 4606-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl 2-methylcyclopropanecarboxylate (CAS 20913-25-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chembk.com [chembk.com]

- 7. 2-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 12953792 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics and Stability of Cyclopropane Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of cyclopropane esters, a class of molecules increasingly recognized for their unique stability and utility in medicinal chemistry. The inherent ring strain of the cyclopropane moiety imparts distinct characteristics that influence reactivity, stability, and biological activity. This document details these properties through quantitative data, experimental methodologies, and conceptual diagrams to support research and development in the pharmaceutical and chemical sciences.

Physical Characteristics

Cyclopropane esters are typically colorless liquids with characteristic ester-like odors. Their physical properties, such as boiling point and density, are influenced by the nature of both the ester substituent and any additional substitutions on the cyclopropane ring. Generally, their boiling points and densities increase with molecular weight, consistent with trends observed for other homologous series.[1] Due to their polarity, they exhibit miscibility with most common organic solvents.

Tabulated Physical Data

The following table summarizes key physical constants for common, unsubstituted cyclopropane esters. This data is essential for reaction setup, solvent selection, and purification processes like distillation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Methyl cyclopropanecarboxylate | C₅H₈O₂ | 100.12 | 107-109 | 1.004 (at 25°C) | 1.419 |

| Ethyl cyclopropanecarboxylate | C₆H₁₀O₂ | 114.14 | 129-133 | 0.960 (at 25°C) | 1.420 |

Data sourced from commercial supplier specifications and chemical databases.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of cyclopropane esters. The strained three-membered ring imparts unique spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum, a distinctive feature resulting from the ring's magnetic anisotropy.[2] The chemical shift of the methine proton attached to the carbonyl group is found further downfield. For ethyl cyclopropanecarboxylate, the cyclopropyl protons appear as multiplets around 0.8-1.6 ppm. The quartet of the ethyl group's methylene protons is typically observed around 4.1 ppm, with the methyl triplet near 1.2 ppm.

-

¹³C NMR: The carbon atoms of the cyclopropane ring are also shielded, appearing at unusually high field strengths. For cyclopropane itself, the carbons resonate at approximately -2.7 ppm.[3] In ethyl cyclopropanecarboxylate, the ring carbons appear in the range of 8-16 ppm. The carbonyl carbon is observed significantly downfield, typically around 174 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectrum of a cyclopropane ester is characterized by several key absorption bands:

-

A strong C=O stretching band for the ester carbonyl group, typically appearing around 1720-1740 cm⁻¹ .

-

C-O stretching bands in the region of 1100-1300 cm⁻¹ .[5]

-

C-H stretching bands for the cyclopropyl ring protons, often observed just above 3000 cm⁻¹ , which is characteristic for C-H bonds on a three-membered ring.

Chemical Stability and Reactivity

The stability of cyclopropane esters is a balance between two opposing factors: the inherent ring strain of the cyclopropane moiety and electronic stabilization effects.

Ring Strain

The carbon-carbon bonds in a cyclopropane ring are forced into 60° angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[6][7][8] This deviation results in substantial angle strain and torsional strain (from eclipsing hydrogens), contributing to a total ring strain energy of approximately 27.6 kcal/mol.[6] This stored energy makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions (e.g., with strong acids, electrophiles, or under radical conditions), a key aspect of its reactivity.

Enhanced Hydrolytic Stability

Despite the high ring strain, esters of cyclopropanecarboxylic acid exhibit a remarkable and counterintuitive increase in stability towards both acid- and base-catalyzed hydrolysis compared to their acyclic or larger-ring analogues.[9] This enhanced stability is attributed to hyperconjugative stabilization . The cyclopropyl group, with its unique "bent" bonds possessing significant p-character, can donate electron density into the π-system of the adjacent carbonyl group. This interaction stabilizes the ground state of the ester more than it stabilizes the tetrahedral intermediate formed during hydrolysis, thereby increasing the activation energy for the reaction.

For instance, a study comparing the stability of a cyclopropane analogue of the antiviral drug valacyclovir showed a dramatic increase in its half-life. At 40°C and pH 6, the half-life of the cyclopropane analogue was greater than 300 hours, whereas the value for valacyclovir was 69.7 hours.[9] This property is of significant interest in drug development, where cyclopropane esters can be used as prodrugs that are more likely to survive the acidic environment of the stomach and the alkaline conditions of the intestine.[9]

Experimental Protocols

This section outlines generalized methodologies for the synthesis, purification, and stability analysis of cyclopropane esters, intended as a guide for laboratory practice.

Synthesis: Rhodium-Catalyzed Cyclopropanation

This protocol describes a common method for synthesizing cyclopropane esters from an alkene and a diazoester, catalyzed by rhodium(II) acetate dimer.

Materials:

-

Alkene (e.g., 2-bromopropene)

-

Ethyl diazoacetate (EDA)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried, multi-necked flask equipped with a magnetic stirrer, condenser, and argon inlet is charged with the catalyst, Rh₂(OAc)₄ (e.g., 0.2 mol%).

-

The flask is flushed with argon, and the anhydrous solvent is added, followed by the alkene (e.g., 2 equivalents).

-

Ethyl diazoacetate (1 equivalent) is dissolved in the anhydrous solvent and drawn into a syringe.

-

The EDA solution is added to the stirred reaction mixture via a syringe pump over an extended period (e.g., 24-48 hours) to maintain a low concentration of the diazo compound.[10]

-

After the addition is complete, the reaction is stirred for an additional period (e.g., 8 hours) to ensure full consumption of the reactants.

-

The solvent is removed under reduced pressure, and the crude product is purified.

Purification

Purification is typically achieved through a combination of distillation and chromatography.

Procedure:

-

Distillation: The crude reaction mixture is first subjected to distillation to remove any unreacted volatile starting materials. The product ester is then distilled under reduced pressure (vacuum distillation) to separate it from the catalyst and higher-boiling impurities.[10]

-

Column Chromatography: For higher purity, the distilled product can be further purified by flash column chromatography on silica gel, typically using a mixture of heptane and ethyl acetate as the eluent.[3]

Characterization

The purified ester is characterized using the spectroscopic methods outlined in Section 1.2 (NMR, IR) and by mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the purity of the final product and to determine its molecular weight from the parent ion peak.[3][11] Samples are typically prepared at a concentration of approximately 10 µg/mL in a volatile organic solvent like dichloromethane or hexane.[12]

Stability Analysis: Hydrolysis Kinetics

The hydrolytic stability of the cyclopropane ester can be quantified by monitoring its rate of hydrolysis under acidic or basic conditions. A common method involves titration.

Materials:

-

Purified cyclopropane ester

-

Acidic solution (e.g., 1 M HCl) or Basic solution (e.g., 0.1 M NaOH)

-

Constant temperature water bath

-

Standardized titrant (e.g., 0.1 M NaOH for acid hydrolysis; 0.1 M HCl for base hydrolysis)

-

Indicator (e.g., phenolphthalein)

-

Ice bath and deionized water for quenching

Procedure:

-

Prepare a reaction mixture by dissolving a known amount of the cyclopropane ester in the chosen acidic or basic solution. Place the mixture in a flask and equilibrate it in a constant temperature water bath (e.g., 30°C).[13][14]

-

At time zero (t=0), and at regular intervals thereafter (e.g., every 10, 20, 30 minutes), withdraw a small aliquot (e.g., 2 mL) of the reaction mixture.[13]

-

Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water. This effectively stops the hydrolysis.[13]

-

Titrate the quenched sample with the standardized titrant using an appropriate indicator to determine the concentration of the carboxylic acid product formed (in acid hydrolysis) or the remaining base (in base hydrolysis).

-

The rate constant (k) for the hydrolysis reaction can be determined by plotting the change in reactant or product concentration over time, according to the appropriate rate law (typically pseudo-first-order if acid or base is in large excess).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. CSD Solution #13 [chem.ucalgary.ca]

- 6. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 9. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Reaction chromato-mass spectrometry when studying cyclopropane compounds | NIST [nist.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. google.com [google.com]

Substituted Cyclopropanes: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of substituted cyclopropanes, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile scaffold in modern medicinal chemistry.

The cyclopropane motif, a three-membered carbocycle, has emerged as a privileged structure in drug design. Its inherent ring strain and unique stereoelectronic properties impart favorable conformational rigidity, metabolic stability, and binding interactions to bioactive molecules. This technical guide delves into the core literature surrounding substituted cyclopropanes, offering a detailed overview of their synthesis, a compilation of their biological activities with a focus on quantitative data, and a look into the experimental methodologies that underpin their development.

I. Synthesis of Substituted Cyclopropanes: Key Methodologies and Experimental Protocols

The construction of the cyclopropane ring is a well-established field in organic synthesis, with several robust methods available for the preparation of a diverse range of substituted analogs. This section details some of the most prevalent synthetic strategies and provides exemplary experimental protocols.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Simmons-Smith Reaction

A representative protocol for the cyclopropanation of an alkene:

To a solution of the alkene (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of nitrogen, is added a solution of diethylzinc (2.0 eq, 1.0 M in hexanes) at 0 °C. The solution is stirred for 15 minutes, after which diiodomethane (2.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.

Transition Metal-Catalyzed Cyclopropanation from Diazo Compounds

The decomposition of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, generates a metal carbene intermediate that can react with an alkene to form a cyclopropane. This method is highly versatile and allows for a high degree of control over the stereoselectivity of the reaction through the use of chiral ligands.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

A general procedure for the rhodium(II)-catalyzed cyclopropanation of an olefin with a diazoacetate:

To a solution of the olefin (1.2 eq) and rhodium(II) acetate dimer (0.01 eq) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature is added a solution of the diazoacetate (1.0 eq) in the same solvent dropwise over a period of 1-2 hours using a syringe pump. The reaction mixture is then stirred at room temperature for an additional 2-4 hours until the diazo compound is completely consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclopropane product.

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) reaction is a powerful method for the synthesis of donor-acceptor substituted cyclopropanes. It involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

Workflow for Michael-Initiated Ring Closure (MIRC)

Caption: General workflow for the Michael-Initiated Ring Closure (MIRC) reaction.

II. Biological Activities and Quantitative Data of Substituted Cyclopropanes

Substituted cyclopropanes exhibit a wide array of biological activities, making them attractive scaffolds for the development of new therapeutic agents. Their rigid nature can lock in a bioactive conformation, leading to enhanced potency and selectivity.

Anticancer Activity

Numerous cyclopropane-containing compounds have been investigated for their potential as anticancer agents. They can act through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.

| Compound Class | Target | Organism/Cell Line | IC50/EC50 (µM) | Reference |

| Cyclopropyl-containing STAT3 Inhibitors | STAT3 | Human Pancreatic Cancer Cells (PANC-1) | 0.5 - 5 | [1] |

| Carbocyclic Nucleoside Analogs | DNA Polymerase | Herpes Simplex Virus (HSV-1) | 1 - 10 | |

| Substituted Cyclopropylamines | LSD1 | Human Colon Cancer Cells (HCT116) | 0.1 - 2 |

Antiviral Activity

The conformational constraint provided by the cyclopropane ring has been exploited in the design of antiviral agents, particularly carbocyclic nucleoside analogs. These compounds can act as chain terminators in viral DNA or RNA synthesis.

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Carbocyclic 2'-deoxyguanosine analog | Herpes Simplex Virus Type 1 (HSV-1) | Vero cells | 5.2 | |

| Abacavir (Ziagen) | Human Immunodeficiency Virus (HIV-1) | MT-4 cells | 0.03 | |

| (1R,2S)-2-amino-1-cyclopropanecarboxylic acid derivative | Influenza A virus | MDCK cells | 12.5 |

Antimicrobial Activity

Cyclopropane derivatives have also shown promise as antibacterial and antifungal agents. The unique physicochemical properties of the cyclopropyl group can enhance cell wall penetration and interaction with microbial targets.

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.015 | |

| Cyclopropyl-containing quinolones | Staphylococcus aureus | 0.1 - 1 | |

| Aminocyclopropane derivatives | Candida albicans | 2 - 16 |

III. Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which cyclopropane-containing drugs exert their biological effects is crucial for their development. This often involves the modulation of specific signaling pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. Several cyclopropane-containing molecules have been developed as potent and selective STAT3 inhibitors.[1]

STAT3 Signaling Pathway and Inhibition

Caption: Simplified diagram of the STAT3 signaling pathway and its inhibition by a cyclopropane-containing inhibitor.

IV. Conclusion and Future Directions

Substituted cyclopropanes represent a versatile and valuable class of scaffolds for drug discovery. Their unique structural and electronic properties have been successfully harnessed to develop potent and selective modulators of various biological targets. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable three-membered ring. Future efforts will likely focus on the development of more complex and diverse cyclopropane libraries, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation cyclopropane-containing drugs.

References

The Architecture of Nature's Triangles: A Technical Guide to Biosynthesis Pathways Involving Cyclopropane Structures

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of natural products containing cyclopropane rings. This structurally unique and highly strained three-membered carbocycle is a key pharmacophore in numerous bioactive molecules, including antibiotics, antivirals, and agricultural agents. Understanding the intricate enzymatic machinery that nature has evolved to construct this motif is paramount for harnessing these pathways for synthetic biology and drug discovery.

This guide delves into the core enzymatic strategies for cyclopropanation, with a particular focus on the well-characterized Cyclopropane Fatty Acid Synthases (CFAS). It also explores the mechanisms employed by terpene cyclases and polyketide synthases to forge these challenging ring systems. Detailed experimental protocols, quantitative kinetic data for key enzymes, and illustrative pathway diagrams are provided to serve as a comprehensive resource for the scientific community.

Overview of Cyclopropanation Strategies in Biosynthesis

Nature has devised several elegant strategies to overcome the inherent ring strain of the cyclopropane moiety. These can be broadly categorized into two major pathways: those dependent on an exogenous C1 donor, typically S-adenosylmethionine (SAM), and those that proceed through intramolecular cyclization of reactive intermediates.

-

SAM-Dependent Methylene Transfer: This is the most prevalent strategy, employed by enzymes such as Cyclopropane Fatty Acid Synthases (CFAS) and certain polyketide synthases. A methyl group from SAM is activated and transferred as a methylene unit to a double bond in the substrate.

-

Cationic Rearrangements: In terpenoid biosynthesis, the formation of cyclopropane rings often occurs through the intramolecular quenching of carbocation intermediates generated during complex cyclization cascades.

-

Radical-Mediated Cyclizations: Some pathways utilize radical SAM enzymes to generate reactive intermediates that subsequently undergo cyclization to form the three-membered ring.

Cyclopropane Fatty Acid (CFA) Biosynthesis

Cyclopropane fatty acids are common components of the cell membranes of many bacteria and some plants, where they play a crucial role in membrane fluidity and resistance to environmental stress. The key enzyme in this pathway is Cyclopropane Fatty Acid Synthase (CFAS), a SAM-dependent methyltransferase.

The CFAS Catalytic Cycle

The biosynthesis of CFAs involves the transfer of a methylene group from SAM to the cis double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid bilayer[1][2][3]. The reaction is catalyzed by CFAS, which is a peripheral membrane protein[1]. The proposed mechanism involves the nucleophilic attack of the double bond on the methyl group of SAM, leading to a carbocationic intermediate that is then deprotonated to form the cyclopropane ring[4]. A key feature of the CFAS active site is a bicarbonate ion, which is thought to act as the general base in the deprotonation step[1][2][3][5].

References

- 1. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures of mycolic acid cyclopropane synthases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of bacterial cyclopropane-fatty-acyl-phospholipid synthase with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 2-ethylcyclopropanecarboxylate: Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

Ethyl 2-ethylcyclopropanecarboxylate is not a stock chemical that can be purchased off-the-shelf. The CAS number sometimes associated with this compound, 39133-31-8, is officially assigned to the pharmaceutical ingredient Trimebutine. While this compound could theoretically be an intermediate in the synthesis of Trimebutine or other complex molecules, it is not a standard commercial product.

For researchers and drug development professionals requiring this specific molecule, the primary route of acquisition is through custom synthesis . Several chemical manufacturing companies specialize in producing non-standard molecules on a contract basis.

Identifying a suitable partner for custom synthesis is crucial. The following is a list of companies that offer custom chemical synthesis services and may be capable of producing this compound. It is recommended to contact them directly with the specific chemical structure, desired quantity, and purity requirements to obtain a quote and lead time.

-

OTAVAchemicals : A chemical and drug discovery company with over 20 years of experience in custom synthesis for biotech and pharmaceutical applications. They have research facilities in North America and Europe.[1]

-

Allessa GmbH : A major European custom and toll manufacturer of fine chemicals with extensive experience in small molecule synthesis.[2]

-

TCI Europe N.V. : Offers custom synthesis services leveraging over 70 years of experience in manufacturing organic reagents, with capabilities for multi-step reactions and scale-up.

-

Enamine : Provides custom synthesis services with a new facility in Germany, offering expertise in a wide range of organic chemistry methodologies.[3]

-

Other Potential Suppliers : A broad range of companies globally offer custom synthesis services. Resources like chemeurope.com provide lists of such companies in various regions.[4]

Physicochemical Data of a Related Compound

While specific quantitative data for this compound is not available due to its non-commercial nature, the properties of the closely related and commercially available compound, Ethyl cyclopropanecarboxylate (CAS: 4606-07-9) , can provide some useful context.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [5][6] |

| Molecular Weight | 114.14 g/mol | [5][6] |

| Appearance | Light yellow liquid | [7] |

| Boiling Point | 129 - 133 °C / 264.2 - 271.4 °F @ 760 mmHg | [7] |

| Flash Point | 18 °C / 64.4 °F | [7] |

| Density | 0.960 g/mL | [7] |

| Refractive Index | n20/D 1.420 (lit.) | |

| Solubility | Not miscible in water | [6] |

| Purity (Typical) | >98.0% (GC) | [8] |

Experimental Protocols: A Representative Synthetic Approach

As there are no specific published experimental protocols for the synthesis of this compound, a plausible method can be derived from general and well-established cyclopropanation reactions. The Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation would be suitable approaches. Below is a representative protocol for a copper-catalyzed cyclopropanation.

Reaction: Copper-catalyzed reaction of ethyl diazoacetate with 1-butene.

Materials:

-

1-Butene (gas or condensed liquid)

-

Ethyl diazoacetate

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈) or other suitable copper catalyst

-

Anhydrous dichloromethane (DCM) as solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification setup (e.g., fractional distillation or column chromatography)

Procedure:

-

Reaction Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a means to introduce 1-butene (e.g., a gas dispersion tube or a cold finger condenser for liquid 1-butene) is assembled.

-

Catalyst and Solvent: The flask is charged with the copper catalyst (e.g., 1-5 mol%) and anhydrous dichloromethane under a nitrogen atmosphere.

-

Introduction of Alkene: 1-Butene is introduced into the reaction vessel. If using gaseous 1-butene, it can be bubbled through the solution. If using condensed liquid 1-butene, it is added to the cooled flask. An excess of the alkene is typically used.

-

Addition of Diazo Compound: Ethyl diazoacetate, diluted in anhydrous DCM, is added dropwise from the dropping funnel to the stirred reaction mixture at a controlled temperature (e.g., room temperature or slightly below). The addition rate should be slow to control the exothermic reaction and the decomposition of the diazo compound.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of ethyl diazoacetate.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of cis- and trans-isomers of this compound, is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions: Ethyl diazoacetate is toxic and potentially explosive; it should be handled with extreme care in a well-ventilated fume hood. Reactions should be conducted behind a safety shield.

Visualizations

Caption: A typical workflow for procuring a non-commercial chemical through custom synthesis.

digraph "Synthetic_Pathway" { graph [ bgcolor="#F1F3F4", fontname="Arial", fontsize=12 ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#FFFFFF"; butene [label="1-Butene", fillcolor="#FBBC05", fontcolor="#202124"]; eda [label="Ethyl Diazoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_reaction" { label="Reaction Conditions"; bgcolor="#FFFFFF"; catalyst [label="Copper Catalyst\n(e.g., CuOTf)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Anhydrous DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; product [label="this compound\n(cis/trans mixture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

butene -> catalyst [style=invis]; eda -> catalyst [style=invis]; catalyst -> product [label="Cyclopropanation", fontcolor="#202124", color="#EA4335"]; solvent -> catalyst [style=invis]; }

References

- 1. Custom Synthesis [otavachemicals.com]

- 2. Contract Synthesis companies from Germany ⇒ chemeurope.com [chemeurope.com]

- 3. enamine.de [enamine.de]

- 4. Synthesis companies from around the world ⇒ chemeurope.com [chemeurope.com]

- 5. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl cyclopropanecarboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Ethyl Cyclopropanecarboxylate 4606-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Safety, Handling, and Toxicology of Cyclopropanecarboxylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicology of cyclopropanecarboxylates, including cyclopropanecarboxylic acid and its methyl and ethyl esters. The information is compiled from safety data sheets, toxicological databases, and metabolic studies to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Flash Point (°C) |

| Cyclopropanecarboxylic Acid | 1759-53-1 | C₄H₆O₂ | 86.09 | Clear colorless to light yellow liquid | 182 - 184 | 71 |

| Methyl Cyclopropanecarboxylate | 2868-37-3 | C₅H₈O₂ | 100.12 | Colorless liquid | 119 | 17 - 18 |

| Ethyl Cyclopropanecarboxylate | 4606-07-9 | C₆H₁₀O₂ | 114.14 | Colorless to light yellow liquid | 129 - 133 | 18 |

Hazard Identification and Classification

This section summarizes the known hazards associated with cyclopropanecarboxylates based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Cyclopropanecarboxylic Acid

-

GHS Pictograms:

-

Corrosion

-

Acute Toxicity (Harmful)

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Methyl Cyclopropanecarboxylate

-

GHS Pictograms:

-

Flammable

-

Acute Toxicity (Fatal/Toxic)

-

Health Hazard

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Ethyl Cyclopropanecarboxylate

-

GHS Pictograms:

-

Flammable

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5][7]

-

Toxicology Summary

The following tables summarize the available quantitative toxicological data for cyclopropanecarboxylates.

Acute Toxicity Data for Cyclopropanecarboxylic Acid

| Route of Administration | Species | Dose (LD50) | Reference |

| Oral | Rat | 630 mg/kg | [3] |

| Intraperitoneal | Mouse | 172 mg/kg | |

| Subcutaneous | Mouse | 172 mg/kg | [8] |

| Intravenous | Mouse | 180 mg/kg | [8] |

Acute Toxicity Data for Methyl Cyclopropanecarboxylate

| Route of Administration | Species | Dose (LD50) | Reference |

| Oral | Rat | 738 mg/kg | [9] |

| Dermal | Rabbit | 643 mg/kg | [9] |

No specific LD50 data for Ethyl Cyclopropanecarboxylate was found in the reviewed literature.

Handling and Safety Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapors or mists.[10]

-

Keep away from heat, sparks, and open flames.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

-

Wash thoroughly after handling.[10]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Keep containers tightly closed.[10]

-

For flammable esters (methyl and ethyl), store in a designated flammables cabinet.

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]

-

Dispose of waste in accordance with local, state, and federal regulations.

Metabolism and Toxicology

Metabolic Pathway of Cyclopropanecarboxylate

Studies in the bacterium Rhodococcus rhodochrous have elucidated a pathway for the metabolism of cyclopropanecarboxylate. The process begins with the activation of cyclopropanecarboxylate to its coenzyme A (CoA) derivative, which is then converted to 3-hydroxybutyryl-CoA.[4]

In mammalian systems, cyclopropanecarboxylic acid can be incorporated into fatty acids, suggesting it can enter metabolic pathways as a primer unit for fatty acid synthesis.

Mechanism of Toxicity: Mitochondrial Dysfunction

A key mechanism of toxicity for cyclopropanecarboxylic acid appears to be the inhibition of mitochondrial fatty acid β-oxidation.[11] This can lead to a depletion of cellular energy stores and disruption of glucose homeostasis. The metabolism of certain drugs to cyclopropane carboxylic acid has been linked to hepatic toxicity, suggesting this is a relevant pathway in mammals.[11]

Experimental Protocols

Detailed experimental protocols for the cited LD50 studies were not available in the public domain. The primary references date back to 1969 and a US Army technical document, the full texts of which could not be retrieved. Therefore, a generalized protocol for an acute oral toxicity study based on current OECD guidelines is provided below as a reference for researchers.

Generalized Protocol for Acute Oral Toxicity (LD50) Study (Adapted from OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animals:

-

Species: Rat (or other appropriate rodent species).

-

Sex: Typically, one sex (usually female) is used.

-

Age: Young adults (8-12 weeks old).

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, except for fasting before dosing.

Procedure:

-

Fasting: Animals are fasted overnight (for rats) prior to dosing. Water is still provided.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

Dose Administration: The substance is administered by oral gavage using a stomach tube. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight).

-

Dose Levels: A stepwise procedure is used with a starting dose based on a preliminary range-finding study or existing information. Subsequent dose levels are adjusted up or down by a constant factor depending on the outcome of the previous dose.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., Probit analysis, moving average).

Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.

References

- 1. fishersci.com [fishersci.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Ethyl cyclopropanecarboxylate - Safety Data Sheet [chemicalbook.com]

- 4. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. academicjournals.org [academicjournals.org]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

The Genesis of a Cyclopropane: A Technical Guide to the Historical Synthesis of Ethyl 2-ethylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical synthesis of ethyl 2-ethylcyclopropanecarboxylate, a notable member of the cyclopropane carboxylate ester family. While a singular, seminal publication marking the initial discovery of this specific molecule is not readily apparent in surveyed historical literature, its synthesis can be confidently situated within the broader, pioneering work on cyclopropanation reactions of the early 20th century. This document provides a representative historical synthesis, drawing from well-established, early methodologies, specifically the copper-catalyzed decomposition of ethyl diazoacetate in the presence of an alkene.

I. A Representative Historical Synthesis: The Reaction of 1-Butene with Ethyl Diazoacetate

The most plausible and historically significant route to the initial synthesis of this compound is the reaction of 1-butene with ethyl diazoacetate, catalyzed by a copper species. This method aligns with the early explorations of carbene chemistry. The reaction proceeds via the in-situ formation of a copper carbene intermediate which then adds across the double bond of 1-butene to form the cyclopropane ring.

The following is a reconstruction of a plausible experimental protocol, based on common practices for copper-catalyzed cyclopropanations in the early to mid-20th century.

Experimental Protocol: Copper-Catalyzed Cyclopropanation

Objective: To synthesize this compound from 1-butene and ethyl diazoacetate using a copper catalyst.

Materials:

-

1-Butene (liquefied or generated in situ)

-

Ethyl diazoacetate

-

Anhydrous copper (I) chloride or copper bronze

-

Anhydrous solvent (e.g., diethyl ether or petroleum ether)

-

Apparatus for gas handling and reaction under an inert atmosphere

-

Distillation apparatus

Procedure:

-

A reaction vessel equipped with a stirrer, a dropping funnel, a condenser (cooled with a dry ice/acetone mixture), and a gas inlet is charged with the anhydrous copper catalyst.

-

The apparatus is flushed with an inert gas, such as nitrogen or carbon dioxide, to exclude moisture and oxygen.

-

A solution of 1-butene in the anhydrous solvent is introduced into the reaction vessel. The temperature is maintained at a point to ensure 1-butene remains in the liquid phase.

-

Ethyl diazoacetate is added dropwise from the dropping funnel to the stirred suspension of the copper catalyst in the 1-butene solution over a period of several hours. The rate of addition is controlled to maintain a steady evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred for an additional period until the evolution of nitrogen ceases.

-

The reaction mixture is then filtered to remove the copper catalyst.

-

The solvent and any unreacted 1-butene are removed by distillation at atmospheric pressure.

-

The residue is then distilled under reduced pressure to yield this compound as a mixture of cis and trans isomers.

II. Quantitative Data

Early reports on cyclopropanation reactions often lacked the detailed analytical data common today. However, based on analogous reactions reported in the historical literature, the following represents typical quantitative data that could have been expected.

| Parameter | Representative Value | Notes |

| Yield | 40-60% | Yields were highly dependent on the purity of reagents and the specific copper catalyst used. |

| Boiling Point | 155-165 °C (estimated) | Estimated based on boiling points of similar ethyl cyclopropanecarboxylate derivatives. |

| Refractive Index (n²⁰_D_) | ~1.425 | Based on known values for similar cyclopropane esters. |

| Isomer Ratio (cis:trans) | Variable | The stereoselectivity of early copper-catalyzed cyclopropanations was often low and poorly controlled. |

III. Visualizing the Synthesis

The following diagrams illustrate the chemical pathway and a logical workflow for the historical synthesis of this compound.

Methodological & Application

Synthesis of Ethyl 2-ethylcyclopropanecarboxylate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-ethylcyclopropanecarboxylate derivatives. These compounds are valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The methods described herein cover several key cyclopropanation strategies, offering a range of options depending on the desired stereoselectivity, substrate scope, and available reagents.

Introduction

Cyclopropane rings are a common motif in natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The synthesis of substituted cyclopropanes, such as this compound, often requires stereocontrolled methods to access specific isomers. This document outlines three primary approaches for the synthesis of this target molecule and its derivatives:

-

Simmons-Smith Cyclopropanation: A classic and reliable method for the cyclopropanation of alkenes using an organozinc carbenoid.

-

Rhodium-Catalyzed Cyclopropanation: A versatile method employing a diazo compound as the carbene precursor, often with high efficiency and stereoselectivity.

-

Michael-Initiated Ring Closure (MIRC): A powerful strategy for the diastereoselective synthesis of cyclopropanes from α,β-unsaturated esters using ylides.

These methods offer distinct advantages in terms of reagent handling, functional group tolerance, and stereochemical control. The following sections provide detailed protocols and comparative data to aid in the selection and execution of the most suitable synthetic route.

Data Presentation

The following table summarizes the quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiency and stereoselectivity.

| Method | Starting Material | Reagents | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Simmons-Smith Cyclopropanation | Ethyl crotonate | Diethylzinc, Diiodomethane | Dichloromethane | >99 (crude) | 1:1.5 | [1] |

| Rhodium-Catalyzed Cyclopropanation | Ethyl crotonate | Ethyl diazoacetate, Rh₂(OAc)₄ | Dichloromethane | ~70-80 | Varies with catalyst | [2] |

| Michael-Initiated Ring Closure | Ethyl crotonate | Dimethylsulfoxonium methylide | DMSO | High | Predominantly trans | [3][4] |

Experimental Protocols

Simmons-Smith Cyclopropanation of Ethyl Crotonate

This protocol describes the cyclopropanation of ethyl crotonate using a modified Simmons-Smith procedure with diethylzinc and diiodomethane. This method is known for its high yields and stereospecificity.[1][5]

Materials:

-

Ethyl crotonate

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Dichloromethane (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl crotonate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.0 eq) to the stirred solution.

-

After 15 minutes of stirring at 0 °C, add diiodomethane (2.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a mixture of cis and trans isomers.

Rhodium-Catalyzed Cyclopropanation of Ethyl Crotonate

This protocol details the rhodium-catalyzed reaction of ethyl crotonate with ethyl diazoacetate. This method is highly efficient, and the diastereoselectivity can be tuned by the choice of rhodium catalyst and ligands.[2]

Materials:

-

Ethyl crotonate

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (anhydrous)

-

Syringe pump

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing a solution of ethyl crotonate (5-10 eq) in anhydrous dichloromethane, add a catalytic amount of rhodium(II) acetate dimer (e.g., 0.1-1 mol%).

-

Heat the solution to reflux (approx. 40 °C).

-

Using a syringe pump, add a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane dropwise over a period of 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the reaction at reflux for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the diazo compound.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the product.

Michael-Initiated Ring Closure (MIRC) of Ethyl Crotonate

This protocol describes the synthesis of this compound via a Michael-initiated ring closure using a sulfur ylide. This method is particularly useful for the diastereoselective synthesis of trans-cyclopropanes.[3][4][6]

Materials:

-

Ethyl crotonate

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Water bath

Procedure:

-

Prepare dimethylsulfoxonium methylide in situ: To a suspension of sodium hydride (1.1 eq) in anhydrous DMSO in a round-bottom flask, add trimethylsulfoxonium iodide (1.1 eq) portionwise at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.

-

Add a solution of ethyl crotonate (1.0 eq) in a minimal amount of anhydrous DMSO to the ylide solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford predominantly the trans isomer of this compound.

Visualizations

The following diagrams illustrate the reaction pathways and workflows described in this document.

Caption: Workflow for Simmons-Smith Cyclopropanation.

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

Caption: Reaction Pathway for Michael-Initiated Ring Closure.

References

- 1. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Ethyl 2-Ethylcyclopropanecarboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the asymmetric synthesis of chiral cyclopropane derivatives, with a focus on strategies applicable to ethyl 2-ethylcyclopropanecarboxylate and structurally related compounds. The protocols detailed below are based on established enzymatic and chemo-catalytic methods, offering pathways to valuable chiral building blocks for drug discovery and development.

Enzymatic Kinetic Resolution of Cyclopropane Esters

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. Lipases are commonly employed for the enantioselective hydrolysis of esters, yielding one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid, both in high enantiomeric excess.

Application:

This method is particularly relevant for the production of enantiopure cyclopropanecarboxylic acids and their corresponding esters, which are key intermediates in the synthesis of various pharmaceuticals. For instance, optically pure S-(+)-2,2-dimethylcyclopropanecarboxylic acid is a crucial building block for the production of Cilastatin.[1][2]

Quantitative Data for Lipase-Catalyzed Hydrolysis:

| Substrate | Enzyme | Co-solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | Novozym 435 | 15% DMF | 49.0 | 98.7 (for S-(+)-acid) | [1] |

| Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | Novozym 435 | None | 45.6 | 99.2 (for S-(+)-acid) | [3] |

Experimental Protocol: Enzymatic Resolution of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate

This protocol is adapted from studies on ethyl-2,2-dimethylcyclopropanecarboxylate and can serve as a starting point for the resolution of this compound.[1][3]

Materials:

-

Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

-

Novozym 435 (immobilized lipase B from Candida antarctica)

-

Phosphate buffer (1 mol/L, pH 7.2)

-

N,N-dimethylformamide (DMF) (optional co-solvent)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of 65 mmol/L racemic ethyl-2,2-dimethylcyclopropanecarboxylate in 1 mol/L phosphate buffer (pH 7.2). If using a co-solvent, add 15% (v/v) DMF.[1]

-

Enzyme Addition: Add Novozym 435 to the reaction mixture to a final concentration of 16 g/L.[1]

-

Incubation: Incubate the reaction at 30°C with continuous stirring for 56-64 hours.[1][3] Monitor the reaction progress by periodically analyzing small aliquots using chiral HPLC or GC.

-

Work-up:

-

Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.[3]

-

Acidify the aqueous phase to pH 2-3 with hydrochloric acid to protonate the carboxylic acid.

-

Extract the mixture with ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the unreacted (R)-ester and the (S)-carboxylic acid.

-

-

Purification and Analysis: Separate the ester and the acid using column chromatography. Determine the enantiomeric excess of both products using chiral HPLC or GC.

Caption: Workflow for enzymatic kinetic resolution.

Biocatalytic Asymmetric Cyclopropanation

Engineered hemoproteins, such as myoglobin variants, have emerged as efficient biocatalysts for the asymmetric cyclopropanation of olefins with diazo compounds, providing access to chiral cyclopropane derivatives with high diastereo- and enantioselectivity.[4][5][6]

Application:

This methodology is suitable for the synthesis of a wide range of chiral cyclopropane-containing molecules, including precursors to pharmaceuticals like Tranylcypromine, Tasimelteon, and Ticagrelor.[4][6] While the examples primarily use styrenes as substrates, the principle can be extended to other olefins for the synthesis of diverse cyclopropane structures.

Quantitative Data for Myoglobin-Catalyzed Cyclopropanation:

| Olefin Substrate | Myoglobin Variant | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |

| Styrene | Mb(H64V,V68A) | 99.9 | 99.9 | [4] |

| Various aryl olefins | Engineered Mb variants | 92-99 | 49-99 | [6] |

Experimental Protocol: Whole-Cell Biocatalytic Cyclopropanation

This protocol is a generalized procedure based on the use of engineered myoglobin variants expressed in E. coli.[4][6]

Materials:

-

E. coli cells expressing the desired myoglobin variant (e.g., Mb(H64V,V68A))

-

Olefin substrate (e.g., ethyl pent-2-enoate for this compound synthesis)

-

Ethyl α-diazoacetate (EDA)

-

Sodium dithionite

-

Buffer solution (e.g., phosphate buffer)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Cell Culture and Induction: Grow the E. coli strain expressing the engineered myoglobin in a suitable medium and induce protein expression.

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation and resuspend them in a reaction buffer.

-

In a reaction vessel, combine the whole-cell suspension (biocatalyst), the olefin substrate (e.g., 10 mM), and ethyl α-diazoacetate (e.g., 20 mM).[4]

-

Initiate the reaction by adding a reducing agent like sodium dithionite (e.g., 10 mM).[4]

-

-

Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 16 hours) at a controlled temperature.[4] Monitor the formation of the cyclopropane product by GC or HPLC.

-

Extraction and Purification:

-

Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting cyclopropane derivative by column chromatography.

-

-

Stereochemical Analysis: Determine the diastereomeric and enantiomeric excess of the product using chiral GC or HPLC.

Caption: Workflow for biocatalytic asymmetric cyclopropanation.

Chemo-Catalytic Asymmetric Cyclopropanation

Transition-metal catalyzed decomposition of diazo compounds in the presence of an olefin is a classic and powerful method for cyclopropane synthesis. The use of chiral ligands on the metal catalyst allows for high levels of enantiocontrol.

Application:

This approach offers broad substrate scope and high stereoselectivity for the synthesis of a variety of cyclopropane derivatives. Cobalt(II)-based metalloradical catalysis, for example, has been successfully applied to the asymmetric cyclopropanation of alkenes with heteroaryldiazomethanes.[7]

General Considerations for Protocol Development:

A detailed protocol for a specific substrate like this compound would require optimization of the catalyst, chiral ligand, solvent, and reaction temperature. The following is a generalized workflow.

Caption: General workflow for chemo-catalytic cyclopropanation.

Conclusion

The asymmetric synthesis of chiral cyclopropanes, including derivatives of this compound, can be achieved through various powerful strategies. Enzymatic kinetic resolution offers a reliable method for separating enantiomers of pre-formed racemic cyclopropane esters. For de novo asymmetric synthesis, both biocatalytic methods using engineered enzymes and chemo-catalytic approaches with chiral metal complexes provide excellent stereocontrol and yield valuable chiral building blocks for pharmaceutical and agrochemical research and development. The choice of methodology will depend on the specific target molecule, available resources, and desired scale of production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sas.rochester.edu [sas.rochester.edu]

- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction Mechanisms and Kinetics of Ethyl 2-ethylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethylcyclopropanecarboxylate is a substituted cyclopropane derivative of interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and agrochemicals. The strained three-membered ring of the cyclopropane moiety imparts unique chemical reactivity, making the study of its reaction mechanisms and kinetics crucial for its application. While specific kinetic data for this compound is not extensively available in published literature, this document provides an overview of its expected reactivity based on established principles for similar cyclopropane esters.

These notes detail the probable reaction mechanisms for hydrolysis and thermal rearrangement and provide generalized experimental protocols for their kinetic analysis. The inclusion of an ethyl group at the 2-position of the cyclopropane ring is expected to influence reaction rates due to steric and electronic effects, making kinetic studies essential for understanding its specific behavior. Notably, esters of cyclopropanecarboxylic acid have been observed to exhibit enhanced stability under both acidic and basic hydrolytic conditions compared to non-cyclic analogs.[1]

Predicted Reaction Mechanisms

Hydrolysis of this compound

The hydrolysis of this compound to 2-ethylcyclopropanecarboxylic acid and ethanol can be achieved under both acidic and basic conditions.

a) Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis is a reversible process that follows a well-established mechanism for esters.[2][3][4][5] The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.[2][3][4]

b) Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction.[5][6] The reaction proceeds via the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is followed by an acid-base reaction between the carboxylic acid and the ethoxide, resulting in the formation of a carboxylate salt and ethanol. This final deprotonation step drives the reaction to completion.[5][7]

Thermal Rearrangement

Substituted cyclopropanes can undergo thermal rearrangements, which typically involve the cleavage of a carbon-carbon bond in the strained ring. For this compound, a plausible thermal rearrangement would involve the homolytic cleavage of the C1-C2 or C1-C3 bond to form a diradical intermediate. This intermediate could then undergo further reactions, such as hydrogen shifts or rearrangements, to yield various isomeric products. The specific products would depend on the reaction conditions and the relative stability of the possible intermediates. The activation energy for such rearrangements in simple cyclopropanes is generally high, but can be lowered by substituents that stabilize the diradical intermediate.[8][9]

Quantitative Data (Hypothetical)

The following tables present hypothetical kinetic data for the hydrolysis and thermal rearrangement of this compound to illustrate how experimental results would be summarized.

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound

| Reaction Condition | Temperature (°C) | Rate Constant (k) | Units |

| 0.1 M HCl | 25 | 1.2 x 10⁻⁵ | s⁻¹ |

| 0.1 M HCl | 50 | 8.5 x 10⁻⁵ | s⁻¹ |

| 0.1 M NaOH | 25 | 3.4 x 10⁻³ | M⁻¹s⁻¹ |

| 0.1 M NaOH | 50 | 2.1 x 10⁻² | M⁻¹s⁻¹ |

Table 2: Hypothetical Activation Parameters for the Reactions of this compound

| Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Acid-Catalyzed Hydrolysis | 75 | 2.1 x 10⁸ s⁻¹ | 72.5 | -98 |

| Base-Catalyzed Hydrolysis | 60 | 5.5 x 10⁷ M⁻¹s⁻¹ | 57.5 | -65 |

| Thermal Rearrangement | 210 | 1.3 x 10¹⁴ s⁻¹ | 207 | 15 |

Experimental Protocols

Protocol 1: Kinetic Analysis of Acid- and Base-Catalyzed Hydrolysis by Titration

This protocol describes a method to determine the rate of hydrolysis of this compound by monitoring the concentration of the carboxylic acid product or the consumption of the base over time.

Reagents and Materials:

-

This compound

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Deionized water

-

Constant temperature water bath

-

Conical flasks

-

Pipettes and burettes

-

Stopwatch

Procedure:

-

Reaction Setup:

-

For acid hydrolysis, prepare a reaction mixture of known concentrations of this compound and hydrochloric acid in a flask.

-

For base hydrolysis, prepare separate solutions of this compound and sodium hydroxide of known concentrations.

-

-

Temperature Equilibration: Place the reaction flask(s) and a separate flask of deionized water (for quenching) in a constant temperature water bath for at least 15 minutes to reach thermal equilibrium.

-

Initiation of Reaction:

-

For acid hydrolysis, the reaction begins upon mixing. Start the stopwatch immediately.

-

For base hydrolysis, quickly mix equal volumes of the pre-heated ester and NaOH solutions and start the stopwatch.

-

-

Sampling: At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (e.g., 5 mL) of the reaction mixture.

-

Quenching: Immediately add the withdrawn sample to a flask containing ice-cold deionized water to stop the reaction.

-

Titration:

-

For acid hydrolysis, titrate the sample with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of the carboxylic acid formed.

-

For base hydrolysis, titrate the sample with the standardized HCl solution to determine the concentration of unreacted NaOH.

-

-

Data Analysis:

-

Plot the concentration of the reactant or product versus time.

-

Determine the order of the reaction and the rate constant (k) from the integrated rate laws or by analyzing the initial rates.

-

Protocol 2: Kinetic Analysis of Thermal Rearrangement by Gas Chromatography (GC)

This protocol outlines a method to study the kinetics of the thermal rearrangement of this compound in the gas phase.

Reagents and Materials:

-

This compound

-

High-purity inert gas (e.g., nitrogen or argon)

-

Gas-tight syringe

-

Pyrolysis apparatus connected to a gas chromatograph (GC)

-

GC equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID)

-

Internal standard (a stable compound with a different retention time, e.g., dodecane)

Procedure:

-

Instrument Setup:

-

Set up the pyrolysis-GC system. The pyrolysis unit should be set to the desired reaction temperature.

-

Establish a suitable temperature program for the GC to separate the reactant from the product(s).

-

-

Sample Preparation: Prepare a solution of this compound with a known concentration of an internal standard.

-

Injection and Pyrolysis: Inject a small, known volume of the sample solution into the pyrolysis unit using a gas-tight syringe. The sample will vaporize and undergo thermal decomposition for a controlled residence time.

-

GC Analysis: The products from the pyrolysis unit are swept directly onto the GC column by the carrier gas and separated. The FID will detect the eluting compounds.

-

Data Collection: Record the chromatograms at different pyrolysis temperatures or for different residence times.

-

Data Analysis:

-

Identify the peaks corresponding to the reactant and product(s) by their retention times.

-

Calculate the peak areas and use the internal standard to determine the concentration of the reactant remaining and the product(s) formed.

-

Determine the rate constant (k) at each temperature by plotting the natural logarithm of the reactant concentration versus time (for a first-order reaction).

-

Calculate the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot of ln(k) versus 1/T.

-

Visualizations

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Caption: Base-Catalyzed Hydrolysis (Saponification).

Caption: Plausible Thermal Rearrangement Pathway.

Caption: General Workflow for Kinetic Analysis.

References

- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]